
Manumycin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manumycin G is a natural product that belongs to the family of polyketide antibiotics. It was first isolated from the fermentation broth of Streptomyces parvulus in 1994. Since then, it has been extensively studied for its unique biological properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Manumycin G is related to its ability to inhibit the activity of the Ras protein. Specifically, it works by blocking the activity of an enzyme called farnesyltransferase, which is required for the activation of the Ras protein. By inhibiting this enzyme, this compound prevents the Ras protein from becoming active, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Manumycin G in lab experiments is its specificity for the Ras protein. Because it works by inhibiting the activity of farnesyltransferase, which is required for the activation of the Ras protein, it is highly specific and does not affect other signaling pathways. However, one of the limitations of using this compound is its relatively low potency, which means that high concentrations are required to achieve significant effects.
Zukünftige Richtungen
There are several future directions for research on Manumycin G. One area of interest is the development of more potent derivatives of this compound, which could be used in lower concentrations and have fewer side effects. Another area of interest is the development of more specific inhibitors of the Ras protein, which could be used to target specific mutations in cancer cells. Finally, there is also interest in exploring the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
This compound is a natural product with unique biological properties that make it a valuable tool for scientific research. Its specificity for the Ras protein and its ability to inhibit the growth and proliferation of cancer cells make it a promising candidate for the development of new cancer therapies. While there are some limitations to its use in lab experiments, there are also many future directions for research that could lead to the development of more potent and specific derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Manumycin G has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a tool to study the role of the Ras protein in cancer cells. The Ras protein is a key regulator of cell growth and proliferation, and mutations in this protein are commonly found in cancer cells. This compound has been shown to inhibit the activity of the Ras protein, which makes it a valuable tool for studying the role of this protein in cancer cells.
Eigenschaften
CAS-Nummer |
156250-44-1 |
|---|---|
Molekularformel |
C28H30N2O7 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methylnona-2,4,6-trienamide |
InChI |
InChI=1S/C28H30N2O7/c1-18(2)11-7-3-4-8-12-22(33)29-19-17-28(36,27-26(37-27)25(19)35)16-10-6-5-9-13-23(34)30-24-20(31)14-15-21(24)32/h3-13,16-18,26-27,31,36H,14-15H2,1-2H3,(H,29,33)(H,30,34)/b4-3+,6-5+,11-7+,12-8+,13-9+,16-10+/t26-,27-,28+/m1/s1 |
InChI-Schlüssel |
WIFRXHSYMJBOJD-WRSGMFNISA-N |
Isomerische SMILES |
CC(C)/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
SMILES |
CC(C)C=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Kanonische SMILES |
CC(C)C=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Synonyme |
manumycin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



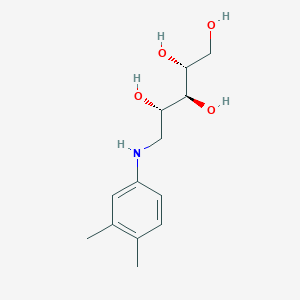
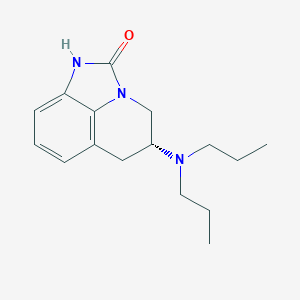
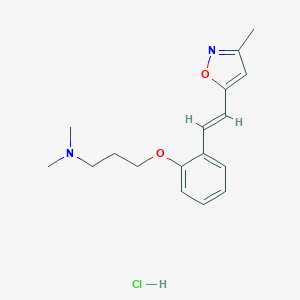
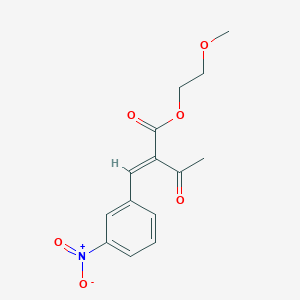
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)

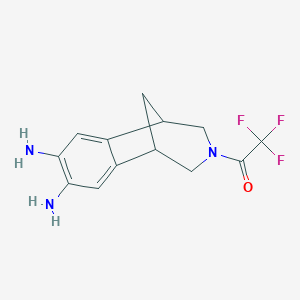

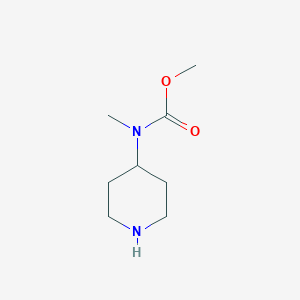

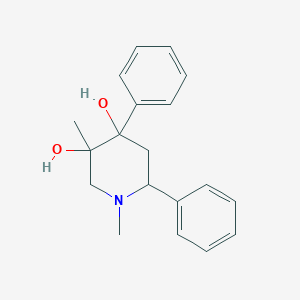

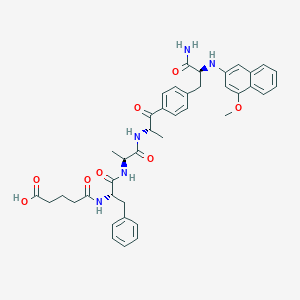
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)